molecular formula C9H13NO3 B2366099 [5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate CAS No. 1872770-76-7

[5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate

Cat. No.: B2366099
CAS No.: 1872770-76-7
M. Wt: 183.207
InChI Key: YBZMITSYDNRCGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an oxazole ring substituted with a propan-2-yl group and an acetate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of 2-amino-2-methyl-1-propanol with acetic anhydride, followed by cyclization to form the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: [5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazolidines .

Scientific Research Applications

[5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The acetate group can be hydrolyzed to release acetic acid, which may further interact with cellular pathways .

Comparison with Similar Compounds

    Oxazole: A simpler structure without the propan-2-yl and acetate groups.

    Oxazoline: Similar to oxazole but with a saturated ring.

    Thiazole: Contains a sulfur atom instead of oxygen.

Uniqueness: [5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group and acetate ester makes it more versatile in various applications compared to simpler oxazole derivatives .

Properties

IUPAC Name

(5-propan-2-yl-1,3-oxazol-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-6(2)8-4-10-9(13-8)5-12-7(3)11/h4,6H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZMITSYDNRCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(O1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.